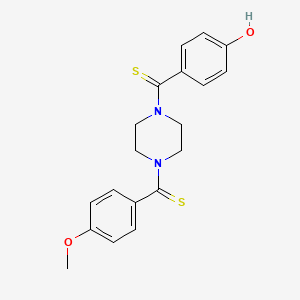
(4-Hydroxyphenyl)(4-(4-methoxyphenylcarbonothioyl)piperazin-1-yl)methanethione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Hydroxyphenyl)(4-(4-methoxyphenylcarbonothioyl)piperazin-1-yl)methanethione is a compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as S-4-(4-methoxyphenylcarbamothioyl)-N-(4-hydroxyphenyl)piperazine-1-carbothioamide and is classified as a piperazine derivative.
Applications De Recherche Scientifique
Synthesis and Antimicrobial Activities
A study focused on the synthesis of new 1,2,4-triazole derivatives, including compounds related to the chemical structure , showing that some synthesized compounds exhibited good or moderate antimicrobial activities against test microorganisms (Bektaş et al., 2007).
Development of Novel Pyridine Derivatives
Research involving the preparation of 2-[N-(substitutedbenzothiazolyl)amino]pyridine-3-carboxylic acids led to the synthesis of amide derivatives showing variable and modest antimicrobial activity against investigated bacterial and fungal strains (Patel, Agravat, & Shaikh, 2011).
Electrochemical Synthesis and Characterization
Another study highlighted the electrochemical synthesis of new arylthiobenzazoles by electrochemical oxidation of a related compound in the presence of nucleophiles, suggesting a novel method for synthesizing compounds with potential applications in various fields (Amani & Nematollahi, 2012).
Synthesis of Potent PPARpan Agonists
An efficient synthesis process was described for a potent PPARpan agonist, demonstrating a multi-step process that includes highly regioselective carbon-sulfur bond formation, showcasing the compound's potential in the development of therapeutic agents (Guo et al., 2006).
Antimicrobial and Antifungal Activity Studies
Novel quinazolinone derivatives, including similar structural analogs, were synthesized and subjected to antimicrobial activity evaluation, revealing various degrees of antibacterial and antifungal activities (Habib, Hassan, & El‐Mekabaty, 2013).
Mécanisme D'action
It’s worth noting that piperazine, a structural motif found in this compound, is common in agrochemicals and pharmaceuticals, partly due to its ability to positively modulate the pharmacokinetic properties of a drug substance . Piperazine can be found in biologically active compounds for a variety of disease states, such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs . Additionally, the piperazine ring is a component in potential treatments for Parkinson’s and Alzheimer’s disease .
Propriétés
IUPAC Name |
(4-hydroxyphenyl)-[4-(4-methoxybenzenecarbothioyl)piperazin-1-yl]methanethione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2S2/c1-23-17-8-4-15(5-9-17)19(25)21-12-10-20(11-13-21)18(24)14-2-6-16(22)7-3-14/h2-9,22H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWZUGHZSKMHUNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=S)N2CCN(CC2)C(=S)C3=CC=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-({[(4-chlorobenzyl)oxy]imino}methyl)-2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}acetohydrazide](/img/structure/B2955921.png)
![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenoxypropanamide](/img/structure/B2955922.png)
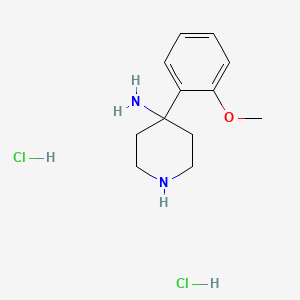
![(5As,9aS)-2-methyl-4,5,5a,6,7,8,9,9a-octahydro-3H-imidazo[4,5-f]quinoline](/img/structure/B2955924.png)
![6-{N-methyl-N-[(1-methylpyrazol-4-yl)methyl]carbamoyl}cyclohex-3-enecarboxylic acid](/img/structure/B2955926.png)
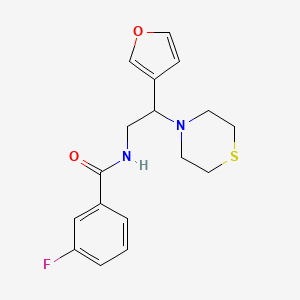
![3-((4-Bromophenyl)sulfonyl)-5-(4-(2-fluorophenyl)piperazin-1-yl)-[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2955933.png)
![2-chloro-1-[1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B2955934.png)

![N-[4-(difluoromethoxy)phenyl]thiophene-2-carboxamide](/img/structure/B2955938.png)
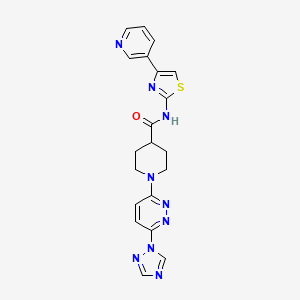
![4,7-Dimethyl-2-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)oxy)benzo[d]thiazole](/img/structure/B2955941.png)
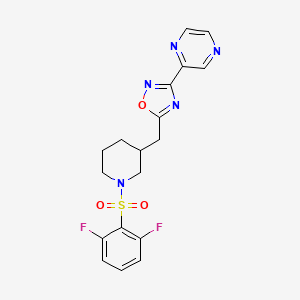
![4-chloro-2-{(E)-[(3,4-dimethylphenyl)imino]methyl}phenol](/img/structure/B2955943.png)